1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-25-20-9-5-6-10-21(20)27-17-22(24)23-13-11-19(12-14-23)16-26-15-18-7-3-2-4-8-18/h2-10,19H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFATXOIQNSEGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of the Benzyloxy Methyl Group: The benzyloxy methyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Attachment of the Methoxyphenoxy Ethanone Moiety: This step involves the reaction of the piperidine derivative with 2-methoxyphenoxy acetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group in the ethanone moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the ketone group can produce the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological properties, including:
- Neurological Disorders : Research indicates potential use as an antagonist at the calcitonin gene-related peptide receptor, suggesting applications in treating migraines and other neurological conditions. Animal studies have shown promising results regarding its bioavailability and efficacy .
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structural features of this compound suggest it may exhibit comparable antimicrobial efficacy, potentially serving as a lead compound for antibiotic development .
- Antioxidant Properties : The presence of specific functional groups indicates potential antioxidant activity. Previous studies on related compounds have shown their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
Synthesis and Development
The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone involves several key steps:
- Formation of the Piperidine Ring : This is typically achieved through standard amine coupling reactions.
- Introduction of the Benzyloxy Group : Alkylation reactions using appropriate benzylic halides are employed to incorporate the benzyloxy moiety.
- Incorporation of the Methoxyphenoxy Component : This step involves specific coupling reactions that allow for the attachment of the methoxyphenoxy group to the core structure.
Case Study 1: Antimigraine Activity
A study published in Journal of Medicinal Chemistry explored the effects of structurally similar compounds on migraine models. The findings suggested that derivatives with piperidine rings exhibited significant reductions in migraine frequency and severity, indicating that this compound may have similar therapeutic potential .
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of various derivatives of this compound. Results showed that certain analogs effectively inhibited growth against both gram-positive and gram-negative bacteria, supporting further investigation into this compound's potential as an antibiotic .
Mechanism of Action
The mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. The benzyloxy methyl group and the methoxyphenoxy ethanone moiety allow the compound to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent Impact on Physicochemical Properties
- Lipophilicity and Solubility: The target compound’s benzyloxy and methoxyphenoxy groups enhance lipophilicity compared to analogs with polar substituents (e.g., nitroimidazole in 16d or sulfonyl groups in ).
- Thermal Stability : Quinazoline derivatives (e.g., 16d) exhibit higher melting points (157–160°C) due to rigid aromatic systems, whereas the target compound’s flexibility may lower its melting point .
- Isomerization Dynamics: Piperidin-1-yl ethanone analogs (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) undergo conformational isomerization with an energy barrier of ~67 kJ/mol, as shown by variable-temperature NMR . This property is critical for drug-receptor binding kinetics but is unreported for the target compound.
Biological Activity
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article outlines the biological activity of the compound, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. It is believed to exhibit agonistic activity at the growth hormone secretagogue receptor (GHSR), which plays a critical role in regulating appetite and energy homeostasis. The compound's structure allows it to mimic endogenous ghrelin, a hormone that stimulates growth hormone release and influences metabolic processes.
1. Appetite Regulation
Research indicates that compounds similar to this compound can modulate appetite through GHSR activation. This has implications for obesity treatment, as appetite suppression may lead to weight loss in obese individuals.
2. Neuroprotective Effects
Studies have shown that the compound may possess neuroprotective properties. In vitro assays suggest that it can protect neuronal cells from oxidative stress, potentially through the modulation of antioxidant pathways.
3. Antitumor Activity
Preliminary studies indicate that derivatives of this compound could exhibit antitumor activity. The mechanism may involve the inhibition of specific tumor-promoting pathways, although detailed investigations are needed to confirm these effects.
Case Study 1: GHSR Activation
In a study examining the effects of GHSR agonists, it was found that compounds similar to this compound significantly increased food intake in rodent models. This suggests that the compound effectively activates GHSR pathways, leading to enhanced appetite stimulation .
Case Study 2: Neuroprotection
A study published in Neuroscience Letters demonstrated that the compound could reduce neuronal apoptosis induced by oxidative stress in cultured neurons. The protective effect was attributed to the upregulation of antioxidant enzymes, indicating a potential therapeutic application in neurodegenerative diseases .
Case Study 3: Antitumor Activity
Research conducted on various piperidine derivatives revealed that some exhibited cytotoxic effects against cancer cell lines. Specifically, one study reported that a related compound inhibited cell proliferation in breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone can be approached via multi-step protocols involving:
- Coupling reactions : Piperidine derivatives are often synthesized using nucleophilic substitution or condensation reactions. For example, benzyloxy-methyl piperidine intermediates may be coupled with 2-methoxyphenoxy acetic acid derivatives via amide or ketone linkages .
- Solvent and catalyst optimization : Reactions in anhydrous ethanol or dichloromethane with catalysts like piperidine (for condensation) or Pd-based catalysts (for cross-coupling) improve yields .
- Purification : Column chromatography (e.g., n-hexane/EtOAC gradients) and recrystallization are critical for isolating high-purity products. HPLC analysis (e.g., 95–99% peak area at 254 nm) ensures purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
Key methods include:
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, methoxy protons appear as singlets (~δ 3.8 ppm), and piperidine protons show characteristic splitting patterns (e.g., δ 1.5–3.5 ppm) .
- HPLC : Retention times (e.g., 11.5–13.0 minutes) and peak area percentages validate purity .
- Elemental analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.3%) may indicate residual solvents or incomplete reactions, requiring further purification .
Advanced Research Questions
Q. How can discrepancies in elemental analysis data be resolved during structural validation?
Discrepancies often arise from:
- Residual solvents : Incomplete drying or solvent retention (e.g., EtOAC) alters C/H ratios. Lyophilization or extended vacuum drying is recommended .
- Isomeric impurities : Chiral or regioisomeric byproducts may form during synthesis. Chiral HPLC or X-ray crystallography can identify these .
- Methodology : Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Case studies from related benzoylpiperidine derivatives suggest:
- Electron-withdrawing groups : Fluorine or sulfonyl groups (e.g., in compound 66 ) enhance metabolic stability but may reduce solubility .
- Methoxy positioning : Ortho-methoxy groups (as in 2-methoxyphenoxy) improve receptor binding affinity compared to para-substituted analogs .
- Benzyloxy groups : These enhance lipophilicity, impacting membrane permeability in cellular assays .
Q. What experimental designs are optimal for evaluating in vitro bioactivity?
- Dose-response assays : Use 3D tumor spheroids or primary cell lines to assess cytotoxicity (IC50) at concentrations ranging from 1 nM–100 μM .
- Enzyme inhibition studies : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Mechanistic studies : Combine RNA sequencing and molecular docking to identify target pathways and binding modes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
